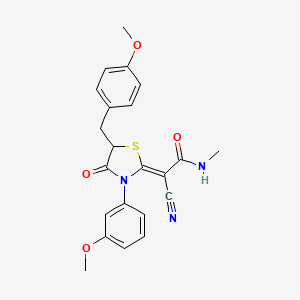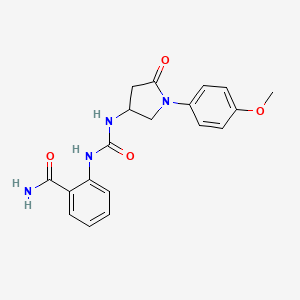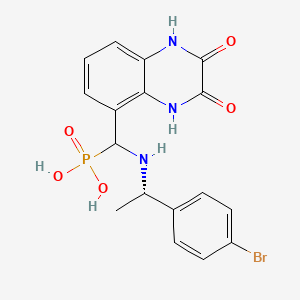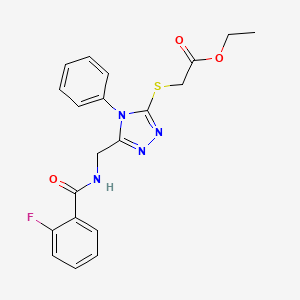
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea, also known as GW501516, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of sports medicine and exercise physiology. It belongs to a class of compounds known as peroxisome proliferator-activated receptor delta (PPARδ) agonists, which have been shown to enhance endurance performance and improve metabolic function.
作用機序
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea is a PPARδ agonist, which means that it binds to and activates the peroxisome proliferator-activated receptor delta. This receptor is involved in the regulation of various metabolic processes, including fatty acid oxidation, glucose metabolism, and mitochondrial biogenesis. Activation of PPARδ by 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea has been shown to increase the expression of genes involved in these processes, leading to improved metabolic function and endurance performance.
Biochemical and Physiological Effects
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea has been shown to have a number of biochemical and physiological effects in animal and human models. These include increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, improved insulin sensitivity, and increased endurance performance. It has also been shown to decrease the expression of genes involved in inflammation, which may have implications for the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One advantage of 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea for lab experiments is its well-characterized mechanism of action and extensive research history. This makes it a useful tool for studying the regulation of metabolic processes and the effects of PPARδ activation. However, there are also some limitations to the use of 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are a number of potential future directions for research on 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea and other PPARδ agonists. These include further investigation of their effects on metabolic function and endurance performance, as well as their potential applications in the treatment of metabolic diseases such as diabetes. There is also interest in the development of more selective PPARδ agonists that may have fewer off-target effects and greater therapeutic potential.
合成法
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea is typically synthesized through a multi-step process that involves the reaction of various reagents and solvents. One commonly used method involves the reaction of 4-methylcyclohexanone with malonic acid to produce 4-methylidenecyclohexanone. This compound is then reacted with 1-naphthalenemethanamine to produce 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea.
科学的研究の応用
1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea has been extensively studied in both animal and human models for its potential applications in the field of sports medicine and exercise physiology. In animal models, 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea has been shown to improve endurance performance and increase mitochondrial biogenesis, which may lead to improved metabolic function. In human studies, 1-(4-Methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea has been shown to increase fat oxidation and improve insulin sensitivity, which may have implications for the treatment of metabolic diseases such as diabetes.
特性
IUPAC Name |
1-(4-methylidenecyclohexyl)-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-14-9-11-17(12-10-14)21-19(22)20-13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,1,9-13H2,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOLCJSWKXZVQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-3-[4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2962850.png)
![4H,6H,7H-thieno[3,2-c]thiopyran-4-carboxylic acid](/img/structure/B2962851.png)

![{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol](/img/structure/B2962853.png)



![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2962861.png)
![2-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2962862.png)
![[4-(4-Methylpyrimidin-2-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2962863.png)
![2-cyano-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2962865.png)

![2-[1,7-dimethyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2962868.png)
